molecular formula C21H24FN5O B5382472 [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone

Cat. No.: B5382472
M. Wt: 381.4 g/mol
InChI Key: VJFQQNBQHOLRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone: is a complex organic compound that features a unique structure combining fluorophenyl, pyrazolyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring, such as reducing ketones to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone apart is its combination of fluorophenyl, pyrazolyl, and piperidinyl groups, which confer unique chemical and biological properties. This structural uniqueness allows for diverse applications and the potential for novel discoveries in various fields of research .

Properties

IUPAC Name

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-propylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O/c1-2-10-27-19(6-9-24-27)21(28)26-11-7-15(8-12-26)20-18(14-23-25-20)16-4-3-5-17(22)13-16/h3-6,9,13-15H,2,7-8,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQQNBQHOLRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.